molecular formula C6H10BrN5O3 B7855313 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate

4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate

Cat. No.: B7855313
M. Wt: 280.08 g/mol
InChI Key: WNVSDAGDVVWNJP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, as well as a carboximidamide group. The nitrate salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine to introduce the bromine substituent at the 4-positionThe final step involves the formation of the nitrate salt by reacting the compound with nitric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the electronic structure of the pyrazole ring .

Scientific Research Applications

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate exerts its effects involves interactions with various molecular targets. The bromine and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide nitrate is unique due to the combination of its bromine and carboximidamide groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-3,5-dimethylpyrazole-1-carboximidamide;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4.HNO3/c1-3-5(7)4(2)11(10-3)6(8)9;2-1(3)4/h1-2H3,(H3,8,9);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSDAGDVVWNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=N)N)C)Br.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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